5-Bromo-4-chloro-4,5,5-trifluoropentanamide
Overview
Description
“5-Bromo-4-chloro-4,5,5-trifluoropentanamide” is a chemical compound with the empirical formula C5H5BrClF3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(=O)CCC(F)(Cl)C(F)(F)Br
. The InChI key for this compound is FLKLWPCROADJHL-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 269.44 . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Bromide in Oxidative Water Treatment
The compound 5-Bromo-4-chloro-4,5,5-trifluoropentanamide contains bromide, an element studied extensively in water treatment processes. Bromide, when oxidized during water treatments, forms hypobromous acid/hypobromite and other bromine species. These species are highly reactive and can interact with various inorganic and organic compounds, including micropollutants. For instance, hypobromous acid reacts quickly with ammonia, iodide, sulfite, and several other compounds, with reactions characterized by high second-order rate constants. Notably, the reactivity of bromine with phenolic groups and sulfur-containing compounds is significantly higher compared to chlorine. This high reactivity is crucial in determining the efficiency and outcome of oxidative water treatment processes (Heeb et al., 2014).
Bromide's Impact on Disinfection By-products
The presence of bromide in water also influences the formation and speciation of disinfection by-products (DBPs) during water chlorination, a critical aspect of ensuring water safety. The interaction between bromide and applied chlorine affects the formation of trihalomethanes (THMs) and halogenacetic acids (HAAs), common DBPs in treated water. The molar ratio of chlorine to bromide is a key factor in determining the concentrations and types of these by-products. Understanding the role of bromide in DBP formation is vital for optimizing water treatment processes and minimizing potential health risks associated with these by-products (Chang et al., 2001).
Bromide as an Environmental Tracer
Bromide's role extends beyond water treatment into environmental studies, where it is used as a tracer to understand water and chemical transport in soil and rock. Due to its low reactivity and natural background concentrations, bromide is an ideal tracer, moving at approximately the same speed as water in soil. This unique property makes it a valuable tool for environmental scientists studying water movement and solute transport in various ecosystems (Lepore & Barak, 2009).
Biochemical Analysis
Cellular Effects
The effects of 5-Bromo-4-chloro-4,5,5-trifluoropentanamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of beta-galactosidase, leading to changes in gene expression and metabolic flux . Additionally, this compound can alter cell signaling pathways, impacting cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound can impact its activity and function, as its presence in certain cellular regions may enhance or inhibit specific biochemical processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of this compound in particular subcellular regions can enhance its interaction with target biomolecules, thereby modulating its biochemical activity.
Properties
IUPAC Name |
5-bromo-4-chloro-4,5,5-trifluoropentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClF3NO/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQWJXJSUYQQCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)Br)(F)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696687 | |
Record name | 5-Bromo-4-chloro-4,5,5-trifluoropentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155630-24-3 | |
Record name | 5-Bromo-4-chloro-4,5,5-trifluoropentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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